molecular formula C32H34N4O7 B13652767 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B13652767
M. Wt: 586.6 g/mol
InChI Key: QDKDBMCYKUCRRV-UHFFFAOYSA-N
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Description

3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a complex organic compound that features a combination of chromene, piperidine, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves multiple steps, starting with the preparation of the chromene derivative. The chromene derivative, 7-methoxy-2-oxochromene-3-carbonyl azide, can be synthesized through a series of reactions involving methoxylation and azidation . The piperidine derivative is then introduced through a coupling reaction, followed by the addition of the cyano and dimethylamino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety would yield quinones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C32H34N4O7

Molecular Weight

586.6 g/mol

IUPAC Name

3-[[1-(7-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C32H34N4O7/c1-35(2)25-8-5-21(6-9-25)17-24(20-33)31(39)42-16-4-13-34-29(37)22-11-14-36(15-12-22)30(38)27-18-23-7-10-26(41-3)19-28(23)43-32(27)40/h5-10,17-19,22H,4,11-16H2,1-3H3,(H,34,37)

InChI Key

QDKDBMCYKUCRRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O

Origin of Product

United States

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